molecular formula C11H7F3N2O B1391148 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214325-62-8

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

Cat. No. B1391148
CAS RN: 1214325-62-8
M. Wt: 240.18 g/mol
InChI Key: FTBWELPGRIETLY-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, also known as 3-Pyridyl-6-trifluoromethylpyridin-2-ol (3-PTP), is an organic compound belonging to the family of pyridines. 3-PTP is an important synthetic intermediate used in the preparation of a variety of compounds, including pharmaceuticals, agrichemicals, and agrochemicals. It is also used in the synthesis of heterocyclic compounds and as a ligand for transition metal catalysts. 3-PTP is a colorless, volatile liquid with a boiling point of 167 °C.

Scientific Research Applications

1. Electroluminescence in OLEDs

Compounds related to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, have been used in orange-red iridium(III) complexes for OLEDs, achieving high external quantum efficiency over 30% (Su et al., 2021).

2. Synthesis and Coordination Chemistry

Derivatives of pyrazolylpyridines, which are structurally similar to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, have been used in coordination chemistry for luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical properties (Halcrow, 2005).

3. Metalation and Functionalization

Research on the metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 3-(trifluoromethyl)pyridine, has demonstrated their versatile reactivity, which is crucial for preparing various carboxylic acids and other functionalized derivatives (Schlosser & Marull, 2003).

4. Applications in Organic Light-Emitting Diodes

Compounds related to 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol are used in the development of new classes of heteroleptic Ir(III) metal complexes for OLEDs, contributing significantly to the advancement in sky-blue-emitting and white-emitting OLEDs (Chang et al., 2013).

5. Mechanoluminescent OLEDs

Studies have shown the use of 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine derivatives in the synthesis of Pt(II) complexes, leading to mechanoluminescent and high-efficiency OLEDs (Huang et al., 2013).

6. Phosphorescence Quantum Yields

The vibrationally resolved phosphorescence spectra of Ir(III) complexes, involving trifluoromethyl-substituted pyridines, have been theoretically investigated, providing insights into their quantum yields and potential applications in phosphorescent materials (Guo et al., 2019).

7. Ruthenium Complex Catalysts

Ruthenium complexes bearing a tridentate ligand, including 3-trifluoromethyl-1H-pyrazol-5-yl)pyridine, have shown promise in the transfer hydrogenation of ketones, exhibiting high turnover numbers and efficiency (Du et al., 2014).

properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-3-8(10(17)16-9)7-2-1-5-15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWELPGRIETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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